6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid
Description
Chemical Structure: This compound features a cyclohex-3-ene ring substituted at position 6 with a carbamoyl group linked to a 3-chloro-2-methylphenyl moiety and a carboxylic acid group at position 1 (Figure 1). Its molecular formula is C₁₅H₁₆ClNO₃, with a molecular weight of 293.74 g/mol .
Properties
IUPAC Name |
6-[(3-chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3/c1-9-12(16)7-4-8-13(9)17-14(18)10-5-2-3-6-11(10)15(19)20/h2-4,7-8,10-11H,5-6H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBWIOBFBFHVQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid, with the molecular formula C15H16ClNO3 and a molecular weight of 293.75 g/mol, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
The compound's structural characteristics include:
- IUPAC Name : this compound
- Molecular Formula : C15H16ClNO3
- Molecular Weight : 293.75 g/mol
- Canonical SMILES : CC1=C(C=CC=C1Cl)NC(=O)C2CC=CCC2C(=O)O
Antiproliferative Effects
Recent studies have highlighted the antiproliferative properties of compounds similar to this compound. For instance, compounds bearing similar structural motifs have demonstrated significant growth-inhibitory effects on various cancer cell lines, including HT29 (colorectal cancer) and Jurkat (T-cell leukemia) cells. The presence of electron-withdrawing groups like chlorine has been shown to enhance antiproliferative activity by altering the electronic properties of the phenyl ring, thus increasing interaction with biological targets .
The mechanism through which this compound exerts its biological effects may involve the inhibition of key enzymes involved in cell proliferation and inflammation. For instance, studies on related compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for COX inhibition have been reported in various studies, indicating potent anti-inflammatory activity .
In Vitro Studies
In vitro studies conducted on derivatives similar to this compound have shown promising results:
- Cell Lines Tested : HT29, Jurkat
- IC50 Values : Compounds with structural similarities exhibited IC50 values ranging from 0.04 to 42.1 μM against COX enzymes, suggesting effective anti-inflammatory properties .
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | HT29 | 19.45 ± 0.07 | COX Inhibition |
| Compound B | Jurkat | 31.4 ± 0.12 | COX Inhibition |
| Compound C | HT29 | 0.04 ± 0.09 | Anti-inflammatory |
Structure–Activity Relationship (SAR)
A structure–activity relationship analysis indicates that the presence of chlorine and other electron-withdrawing groups are crucial for enhancing biological activity. The SAR studies suggest that modifications at specific positions on the phenyl ring can lead to increased potency against cancer cell lines and improved anti-inflammatory effects .
Comparison with Similar Compounds
Key Properties :
- Solubility : Moderate solubility in polar solvents due to the carboxylic acid group; lipophilicity influenced by the chloro-methylphenyl substituent .
- Applications : Primarily explored in medicinal chemistry for targeted drug design, particularly in enzyme inhibition studies (e.g., estrogen receptor alpha inhibitors) .
Comparison with Similar Compounds
Positional Isomers and Substituted Phenyl Analogs
Impact of Substituent Position :
Functional Group Variations
Heterocyclic and Complex Substituents
Binding Affinity and Drug Design
- The target compound’s 3-chloro-2-methylphenyl group provides a balance of hydrophobicity and steric bulk, critical for high-affinity binding to enzymes like estrogen receptor alpha (comparable analogs show docking scores ≤ −30.31) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[(3-Chloro-2-methylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid?
- Methodology : The compound can be synthesized via carbamoylation of cyclohex-3-ene-1-carboxylic acid derivatives. A Diels-Alder reaction is often employed to construct the cyclohexene ring, followed by coupling with 3-chloro-2-methylphenyl isocyanate. Electropolymerization techniques using a DC power source (1.7 V, 45 min) in ethanol with H₂SO₄ as a dopant have also been reported for analogous structures .
- Key Data :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclohexene formation | Diels-Alder reaction (e.g., diene + dienophile) | 60-75% | |
| Carbamoylation | 3-Chloro-2-methylphenyl isocyanate, base catalyst | 80-90% |
Q. How can enantiomeric resolution of cyclohexene carboxylic acid derivatives be achieved?
- Methodology : Diastereomeric salt formation with chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) is a classical approach. The carboxylic acid is reacted with the chiral amine in ethanol, followed by fractional crystallization. Enantiomeric excess (ee) can be determined via chiral HPLC or polarimetry .
- Example : Cyclohex-3-ene-1-carboxylic acid was resolved using (R)-α-methylbenzylamine, achieving >98% ee after three recrystallizations .
Advanced Research Questions
Q. What strategies optimize electropolymerization of this compound for corrosion-resistant coatings?
- Methodology : Electropolymerization on low-carbon steel (LCS) involves dissolving the monomer in ethanol with H₂SO₄ (0.003 M) and applying 1.7 V for 45 min. Coating performance is evaluated via electrochemical impedance spectroscopy (EIS) and Tafel analysis. Nanocomposites with metal oxides (e.g., TiO₂) enhance corrosion resistance by reducing porosity .
- Performance Data :
| Coating Type | Corrosion Efficiency (%) | Thickness (µm) | Reference |
|---|---|---|---|
| PACC (pure) | 27.8 | 15–20 | |
| PACC-TiO₂ | 99.9 | 25–30 |
Q. How does structural modification influence its activity as an enzyme inhibitor?
- Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in the carbamoyl or cyclohexene groups. Enzymatic assays (e.g., IC₅₀ determination) and X-ray crystallography are used to identify binding interactions. For example, six-membered-ring analogs of similar compounds inactivate human ornithine aminotransferase (hOAT) via covalent adduct formation with active-site residues (e.g., Lys292, Thr322) .
- Key Finding : Introduction of a difluoromethylene group in a related cyclohexene derivative increased hOAT inactivation potency by 22-fold compared to the parent compound .
Q. What computational tools predict its supramolecular assembly in crystallography?
- Methodology : Molecular dynamics (MD) simulations and density functional theory (DFT) model non-covalent interactions (e.g., hydrogen bonding, π-π stacking). Crystallization trials in solvents like 1,2-dichloroethane or hexane/CHCl₃ mixtures reveal polymorphic forms. Single-crystal X-ray diffraction confirms packing motifs .
- Case Study : Cis/trans isomers of a related cyclohexene-1-carboxylic acid derivative formed distinct 2D frameworks via oxadiazole-phenyl interactions .
Methodological & Analytical Considerations
Q. What spectroscopic techniques confirm its structural integrity and purity?
- Methodology :
- NMR : H and C NMR verify substituent positions (e.g., cyclohexene protons at δ 5.6–6.2 ppm).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and carbamoyl N-H bend (~1540 cm⁻¹).
- HPLC-MS : Quantifies purity (>98%) and detects trace impurities (e.g., unreacted isocyanate) .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Methodology : Accelerated stability studies in buffers (pH 2–9) at 37°C monitor degradation via LC-MS. Metabolite identification (e.g., hydrolysis products) is performed using high-resolution mass spectrometry (HR-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
